molecular formula C11H7NO5 B3031584 3-Acetyl-6-nitrochromen-2-one CAS No. 53653-67-1

3-Acetyl-6-nitrochromen-2-one

Cat. No.: B3031584
CAS No.: 53653-67-1
M. Wt: 233.18 g/mol
InChI Key: GRICKQQNBMVHCM-UHFFFAOYSA-N
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Description

3-Acetyl-6-nitrochromen-2-one is a chemical compound belonging to the class of chromenones, which are derivatives of coumarin This compound is characterized by the presence of an acetyl group at the third position and a nitro group at the sixth position on the chromen-2-one skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-nitrochromen-2-one typically involves the nitration of 3-acetylchromen-2-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 3-carboxy-6-nitrochromen-2-one.

    Reduction: Formation of 3-acetyl-6-aminochromen-2-one.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 3-Acetyl-6-nitrochromen-2-one is attributed to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and proteins.

Comparison with Similar Compounds

    3-Acetylchromen-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrochromen-2-one: Lacks the acetyl group, affecting its biological activity and chemical reactivity.

    3-Acetyl-7-nitrochromen-2-one: Similar structure but with the nitro group at the seventh position, leading to different reactivity and biological properties.

Uniqueness: 3-Acetyl-6-nitrochromen-2-one is unique due to the specific positioning of the acetyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other chromenone derivatives.

Properties

IUPAC Name

3-acetyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c1-6(13)9-5-7-4-8(12(15)16)2-3-10(7)17-11(9)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRICKQQNBMVHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337246
Record name 3-acetyl-6-nitrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53653-67-1
Record name 3-acetyl-6-nitrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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